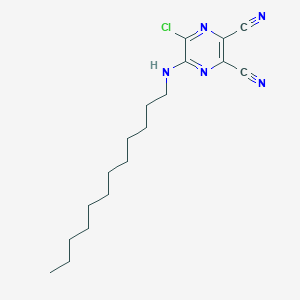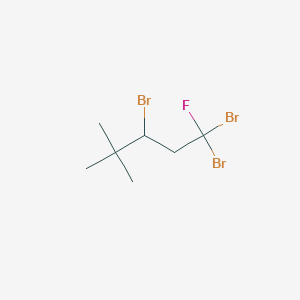
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-: is a halogenated organic compound with the molecular formula C7H12Br3F It is characterized by the presence of three bromine atoms, one fluorine atom, and two methyl groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- typically involves the halogenation of a suitable precursor. One common method is the bromination and fluorination of 4,4-dimethylpentane. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the halogen atoms.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or chlorinated derivatives.
Reduction: Formation of less halogenated hydrocarbons.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, influencing their activity and function. The pathways involved may include halogen bonding, hydrophobic interactions, and steric effects that alter the behavior of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-: A fluorinated hydrocarbon with unique properties.
1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane: Another fluorinated compound with different substitution patterns.
Uniqueness
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable for specialized applications where such properties are desired.
Eigenschaften
CAS-Nummer |
511533-69-0 |
|---|---|
Molekularformel |
C7H12Br3F |
Molekulargewicht |
354.88 g/mol |
IUPAC-Name |
1,1,3-tribromo-1-fluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12Br3F/c1-6(2,3)5(8)4-7(9,10)11/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PPJHAIAYWQWSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC(F)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


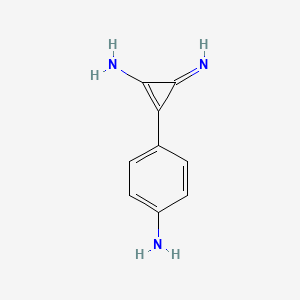
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
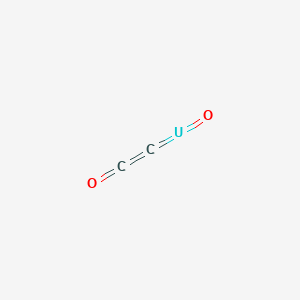
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)

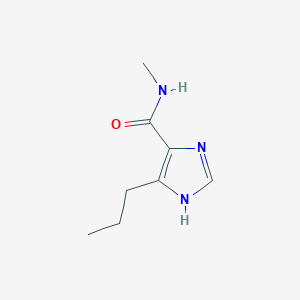

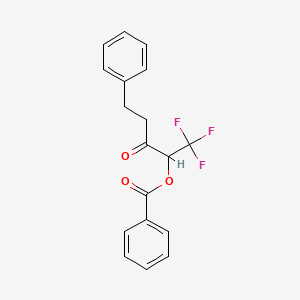
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
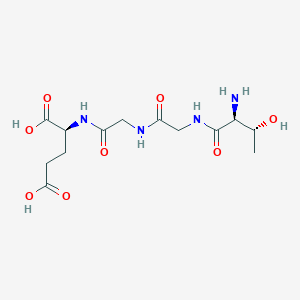
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
